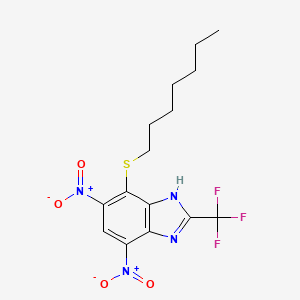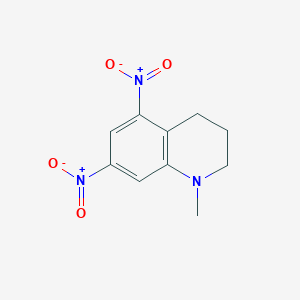![molecular formula C24H15N5O B14604388 N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide CAS No. 60701-88-4](/img/structure/B14604388.png)
N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, nitrile groups, and an amide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide typically involves a multi-step process. One common method starts with the preparation of 4-(tricyanoethenyl)aniline, which is then reacted with 3-aminobenzamide under specific conditions to form the target compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For instance, its interaction with DNA topoisomerases can inhibit DNA replication, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylbenzamide: Lacks the tricyanoethenyl group, resulting in different electronic properties.
4-(Tricyanoethenyl)aniline: Contains the tricyanoethenyl group but lacks the benzamide moiety.
Benzamide: The simplest amide derivative of benzoic acid, lacking the additional aromatic and nitrile groups.
Uniqueness
N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide is unique due to its combination of multiple functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or unique electronic characteristics.
Propiedades
Número CAS |
60701-88-4 |
|---|---|
Fórmula molecular |
C24H15N5O |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
N-[3-[4-(1,2,2-tricyanoethenyl)anilino]phenyl]benzamide |
InChI |
InChI=1S/C24H15N5O/c25-14-19(15-26)23(16-27)17-9-11-20(12-10-17)28-21-7-4-8-22(13-21)29-24(30)18-5-2-1-3-6-18/h1-13,28H,(H,29,30) |
Clave InChI |
XZPCLIRRCRYIJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=CC=C(C=C3)C(=C(C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


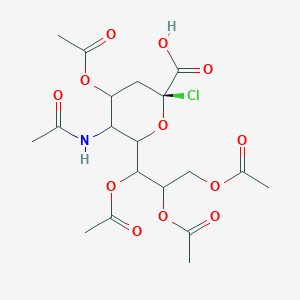
![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)
![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)
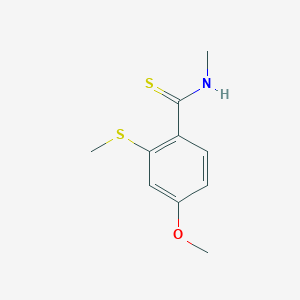
![1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate](/img/structure/B14604325.png)
![1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one](/img/structure/B14604339.png)
![Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14604350.png)
![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)
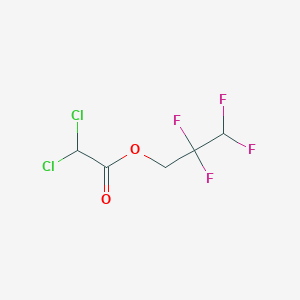
![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)
